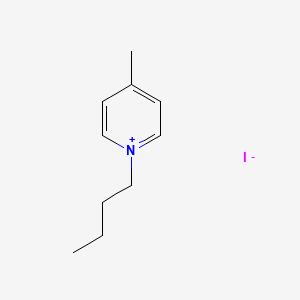

1-Butyl-4-methylpyridinium iodide

Description

Contextualization within Pyridinium-Based Ionic Liquids Research

Pyridinium-based ionic liquids represent a significant subclass of ILs, characterized by a positively charged pyridinium (B92312) ring. longdom.org The properties of these ILs, such as their viscosity, hydrophobicity, and melting point, can be finely tuned by modifying the substituents on the pyridine (B92270) ring and by varying the associated anion. longdom.org For instance, altering the length of the alkyl chain on the pyridinium cation can influence these properties. longdom.org

1-Butyl-4-methylpyridinium iodide is a classic example of this class, where a butyl group is attached to the nitrogen of the pyridine ring and a methyl group is at the 4-position. Research into pyridinium-based ILs often involves comparing the effects of different cations and anions on the resulting properties and applications. For example, studies have compared 1-butyl-4-methylpyridinium with other cations like 1-butyl-3-methylimidazolium to understand the impact of the cationic core on specific applications. mdpi.com The iodide anion in this compound also plays a crucial role, particularly in electrochemical applications where it can participate in redox reactions.

Scope and Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in its versatility and potential as a "designer solvent" and functional material. nih.gov Its non-volatile nature makes it a more environmentally friendly alternative to traditional volatile organic solvents in various chemical processes. nih.gov

In the field of electrochemistry, it has been investigated as an electrolyte component in devices like dye-sensitized solar cells (DSSCs) and supercapacitors. mdpi.comscbt.com The iodide ion is a key component of the redox couple (I⁻/I₃⁻) that is essential for the regeneration of the dye in DSSCs. nih.gov Furthermore, pyridinium-based ILs are explored for their ability to enhance the performance of lithium-ion batteries. nih.gov

Beyond electrochemistry, this compound has applications as a solvent in organic synthesis and for the demulsification of heavy petroleum emulsions. roco.global Its ability to form inclusion complexes with molecules like cyclodextrins is also an area of active research, suggesting potential applications in drug delivery and separation technologies. researchgate.net

Historical Development of Research Applications

The study of ionic liquids dates back to the early 20th century, with the discovery of ethylammonium (B1618946) nitrate (B79036) in 1914. researchgate.netnih.gov However, significant interest in these compounds, particularly room-temperature ionic liquids, surged in the latter half of the century. The exploration of pyridinium-based systems gained traction as researchers sought to expand the range of available ionic liquids with tunable properties.

Early work in the 1950s by Hurley and Wier involved mixing 1-alkylpyridinium halides with metal halides to create low-melting-point electrolytes for electroplating. nih.gov This laid the groundwork for the use of pyridinium-based ionic liquids in electrochemistry. In the late 1970s, the 1-butylpyridinium (B1220074) chloride-aluminium chloride system was investigated for its wide liquid range at room temperature, furthering its application in electrochemical studies. nih.gov

The commercial availability of high-purity ionic liquids from the late 1990s onwards significantly accelerated research into their applications. nih.gov This led to the exploration of this compound and related compounds in a broader range of fields, including as solvents for organic reactions, in materials science, and for their potential biological activities. The ongoing research continues to uncover new applications and refine our understanding of this versatile class of compounds.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H16IN |

| Molecular Weight | 277.15 g/mol |

| CAS Number | 32353-64-3 |

| Appearance | Yellow solid |

| Solubility | Water soluble |

Note: Data sourced from commercial supplier and database information. nih.govscbt.com

Key Research Findings for this compound

| Research Area | Key Finding |

| Electrochemistry (DSSC) | Potentially useful as an electrolyte component due to the iodide redox couple. scbt.com |

| Solvent for Organic Reactions | Investigated as a medium for various organic transformations. roco.global |

| Emulsion Breaking | Shows effectiveness in the demulsification of heavy petroleum emulsions. roco.global |

| Host-Guest Chemistry | Forms inclusion complexes with cyclodextrins. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-4-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.HI/c1-3-4-7-11-8-5-10(2)6-9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJCFBORABJFGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049267 | |

| Record name | 1-Butyl-4-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32353-64-3 | |

| Record name | 1-Butyl-4-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-methylpyridinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-4-methylpyridinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89A5KW6BF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Conventional Synthetic Routes for 1-Butyl-4-methylpyridinium Iodide

The primary conventional method for synthesizing this compound is through the direct N-alkylation of a pyridine (B92270) precursor, a type of quaternization reaction.

Quaternization is a fundamental process for creating pyridinium (B92312) salts. This type of reaction involves the alkylation of the nitrogen atom in the pyridine ring, which transforms the neutral tertiary amine into a quaternary ammonium (B1175870) cation. google.comresearchgate.net The synthesis of this compound is a classic example of the Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of 4-methylpyridine (B42270) attacks the electrophilic carbon of an alkyl halide, such as 1-iodobutane (B1219991).

The reaction rate can be influenced by several factors, including the solvent, temperature, and the nature of the reactants. researchgate.netresearcher.life For instance, kinetic studies on the quaternization of 4-methylpyridine with n-butyl bromide in sulpholane have provided insights into reaction rates and activation energies, demonstrating the predictability and established nature of this synthetic pathway. researcher.life The general scheme for this quaternization is an addition reaction, which is highly efficient in terms of atom incorporation.

The specific synthesis of this compound involves the alkylation of 4-methylpyridine, also known as γ-picoline, with a suitable butyl halide. The most direct route utilizes 1-iodobutane. In this reaction, the nitrogen atom of 4-methylpyridine acts as a nucleophile, attacking the primary carbon atom of 1-iodobutane and displacing the iodide ion. The iodide ion then becomes the counter-anion to the newly formed 1-butyl-4-methylpyridinium cation. core.ac.uk

The reaction is typically carried out by mixing the reactants, often in a solvent or sometimes neat, and heating the mixture to increase the reaction rate. The use of alkylating agents with different leaving groups (e.g., bromide instead of iodide) is also possible, which may affect reaction conditions and kinetics. researcher.life If one were to use methyl iodide as the alkylating agent, the starting material would need to be 1-butylpyridine to yield the same product, demonstrating the modularity of the quaternization approach. mdpi.com

Table 1: Reactants for Conventional Synthesis This interactive table summarizes the primary reactants used in the conventional synthesis of this compound.

| Reactant Name | Chemical Formula | Role |

|---|---|---|

| 4-Methylpyridine (γ-Picoline) | C₆H₇N | Pyridine Derivative (Nucleophile) |

| 1-Iodobutane | C₄H₉I | Alkylating Agent (Electrophile) |

Advanced and Green Synthesis Approaches

In response to the growing need for environmentally friendly chemical processes, the synthesis of ionic liquids is being re-evaluated through the lens of green chemistry. frontiersin.org This involves designing processes that are more efficient, less hazardous, and more sustainable. hidenisochema.commdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comscranton.edu The ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as byproducts. buecher.de

The conventional synthesis of this compound via the quaternization of 4-methylpyridine with 1-iodobutane is an addition reaction.

C₆H₇N (4-methylpyridine) + C₄H₉I (1-iodobutane) → [C₁₀H₁₆N]⁺I⁻ (this compound)

In this process, all atoms from both reactants are incorporated into the final ionic liquid product. Therefore, the theoretical atom economy is 100%, representing an optimal scenario from this perspective. scranton.edu This high efficiency is a significant advantage of this synthetic route and aligns well with the goals of green chemistry. buecher.de

Table 2: Atom Economy Calculation This interactive table details the atom economy for the synthesis of this compound.

| Metric | Value | Explanation |

|---|---|---|

| Molecular Weight of Reactants | 93.13 g/mol (C₆H₇N) + 184.02 g/mol (C₄H₉I) = 277.15 g/mol | Sum of the molecular weights of all starting materials. |

| Molecular Weight of Product | 277.15 g/mol ([C₁₀H₁₆N]⁺I⁻) | Molecular weight of the desired final product. ottokemi.comscbt.com |

| Atom Economy % | 100% | (Mass of Product / Mass of Reactants) x 100. buecher.de |

The sustainable design of ionic liquids extends beyond atom economy to encompass the entire life cycle of the product. acs.org Key principles include the use of renewable feedstocks, the reduction of energy consumption, and the design of biodegradable products. mpg.dersc.org

For pyridinium-based ionic liquids, research is exploring the use of precursors derived from biomass. mpg.de The design flexibility of ionic liquids allows for the tuning of their cationic and anionic components to create "task-specific" compounds with improved properties, such as enhanced biodegradability or lower toxicity. hidenisochema.commdpi.com By incorporating features like ester chains into the pyridinium cation, for example, scientists have successfully created ionic liquids that are "readily biodegradable." rsc.org

Furthermore, green synthesis methodologies aim to minimize or eliminate the use of volatile organic compounds (VOCs) as solvents, potentially using water or solvent-free conditions. frontiersin.org Techniques such as microwave-assisted synthesis are also being explored to reduce reaction times and energy input, making the production process more efficient and sustainable. researchgate.net These principles guide the chemical industry towards cleaner and safer production pathways for ionic liquids like this compound. hidenisochema.com

Advanced Characterization Techniques in Research

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for probing the molecular characteristics of 1-Butyl-4-methylpyridinium iodide. By interacting with electromagnetic radiation, the compound reveals detailed information about its atomic and molecular structure, chemical bonds, and electronic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most common methods employed.

The ¹H NMR spectrum provides information about the different types of protons in the molecule. The chemical environment of each proton influences its resonance frequency, resulting in a unique chemical shift (δ) measured in parts per million (ppm). The expected ¹H NMR signals for the 1-butyl-4-methylpyridinium cation are detailed in the table below. The protons on the pyridine (B92270) ring, being part of an aromatic system, are expected to appear at higher chemical shifts (downfield) compared to the protons of the aliphatic butyl chain. The integration of the peak areas corresponds to the number of protons for each signal.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Similar to ¹H NMR, each unique carbon atom has a characteristic chemical shift. The presence of the electronegative nitrogen atom in the pyridinium (B92312) ring causes the adjacent carbon atoms to be deshielded, shifting their signals downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 1-Butyl-4-methylpyridinium Cation

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridinium H-2, H-6 | 8.5 - 9.0 (d) | 145 - 150 |

| Pyridinium H-3, H-5 | 7.8 - 8.2 (d) | 128 - 132 |

| Pyridinium C-4 | - | 155 - 160 |

| 4-Methyl (CH₃) | 2.4 - 2.6 (s) | 20 - 25 |

| N-CH₂ (Butyl) | 4.5 - 4.8 (t) | 60 - 65 |

| N-CH₂-CH₂ (Butyl) | 1.8 - 2.1 (m) | 30 - 35 |

| N-(CH₂)₂-CH₂ (Butyl) | 1.3 - 1.6 (m) | 18 - 22 |

| N-(CH₂)₃-CH₃ (Butyl) | 0.9 - 1.1 (t) | 12 - 15 |

(s = singlet, d = doublet, t = triplet, m = multiplet). Predicted values are based on typical ranges for similar pyridinium compounds.

Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds, which absorb light at specific frequencies characteristic of the bond type.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the C-H bonds in the butyl chain and the pyridine ring, as well as the C-N and C=C bonds of the pyridinium ring. The key expected vibrational modes are:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Found in the 2800–3000 cm⁻¹ region.

C=C and C=N stretching: Associated with the pyridinium ring, appearing in the 1400–1650 cm⁻¹ region.

C-H bending vibrations: Occur at lower frequencies, typically below 1500 cm⁻¹.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is useful for observing the symmetric vibrations of the pyridinium ring. Additionally, in the solid state or in concentrated solutions, Raman spectroscopy can detect the presence of polyiodide species, such as I₃⁻ and I₅⁻, which have characteristic bands at approximately 110 cm⁻¹ and 170 cm⁻¹, respectively ottokemi.com.

Table 2: Expected Characteristic Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | FT-IR, Raman |

| Pyridinium Ring (C=C, C=N) Stretch | 1400 - 1650 | FT-IR, Raman |

| C-H Bend | < 1500 | FT-IR |

| I₃⁻ Symmetric Stretch | ~110 | Raman |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorptions due to π → π* transitions within the pyridinium ring and, significantly, a charge-transfer (CT) band arising from the interaction between the iodide anion (I⁻) and the 1-butyl-4-methylpyridinium cation.

This charge-transfer band is of particular interest as it exhibits solvatochromism, meaning its position (λ_max) changes with the polarity of the solvent. mpg.de In the case of pyridinium iodides, this is typically negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift) as the solvent polarity increases. nih.gov This phenomenon occurs because the ground state of the ion pair is more polar than the excited state. A more polar solvent will better stabilize the polar ground state, thus increasing the energy gap for the electronic transition. A study of a coordination polymer involving the 1-butyl-4-methylpyridinium cation reported a broad absorption band around 530 nm (18,870 cm⁻¹) in the solid state. researchgate.net

The study of solvatochromism provides valuable insights into the solute-solvent interactions and the electronic structure of the ionic pair.

Table 3: Solvatochromism of a Representative Pyridinium Betaine Dye

| Solvent | Polarity (E_T(30) kcal/mol) | λ_max (nm) |

|---|---|---|

| Diphenyl ether | 37.7 | 811 |

| Acetone | 42.2 | 677 |

| 2-Propanol | 48.6 | 626 |

| Ethanol | 51.9 | 550 |

| Methanol (B129727) | 55.4 | 512 |

| Water | 63.1 | 453 |

Data for Reichardt's dye, a standard for demonstrating solvatochromism, illustrates the typical trend expected for polar dyes. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the analysis would typically be performed on the cation, 1-butyl-4-methylpyridinium ([C₁₀H₁₆N]⁺). The exact mass of this cation is 150.1283 g/mol . nih.gov Upon ionization, the molecular ion can undergo fragmentation. A key fragmentation pathway for this cation is the cleavage of the C-N bond, leading to the loss of the butyl group.

A study involving the closely related 1-butyl-3-methylpyridinium (B1228570) cation ([bmPy]⁺) identified several key fragments during mass spectrometric evolved gas analysis nih.gov:

m/z 149: Corresponds to the [bmPy-H]⁺ ion.

m/z 134: Corresponds to the loss of a methyl group from the parent ion, {[bmPy]-H}-CH₃⁺.

m/z 107: Results from the loss of a propyl group from the butyl chain, [bmPy]-C₃H₇⁺.

m/z 93: Represents the methylpyridinium ion, resulting from the loss of the entire butyl group, {[bmPy]-C₄H₉}⁺.

Additionally, a peak at m/z 127, corresponding to the iodide ion (I⁺), can often be observed in the mass spectrum of iodine-containing compounds. whitman.edudocbrown.info

Table 4: Expected Mass Spectrometry Fragments for the 1-Butyl-4-methylpyridinium Cation

| m/z | Identity |

|---|---|

| 150 | [C₁₀H₁₆N]⁺ (Molecular Ion) |

| 149 | [C₁₀H₁₅N]⁺ ([M-H]⁺) |

| 127 | I⁺ |

| 93 | [C₆H₇N]⁺ (Methylpyridinium) |

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. These methods are crucial for determining the thermal stability and decomposition behavior of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for assessing the thermal stability of ionic liquids. The TGA thermogram plots mass loss versus temperature, and from this, the onset temperature of decomposition can be determined, which is a key indicator of the material's thermal stability.

Differential Thermal Analysis (DTA) for Phase Transition Studies

Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and a reference material as a function of temperature. This method is instrumental in identifying phase transitions such as melting, crystallization, and glass transitions.

While specific DTA data for this compound is not extensively available in peer-reviewed literature, studies on closely related compounds, such as those with different anions, highlight the types of phase behavior that can be expected. For instance, research on 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide using Differential Scanning Calorimetry (DSC), a related technique, has been conducted to determine its isobaric molar heat capacity. nih.govacs.org Such studies are crucial for understanding the thermal stability and energy requirements of processes involving these ionic liquids. The melting point of this compound is reported to be 60°C. roco.global

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This is crucial for verifying the purity and stoichiometry of a synthesized chemical like this compound. The theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₆IN. scbt.com

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 43.35% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.82% |

| Iodine | I | 126.904 | 1 | 126.904 | 45.79% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.05% |

| Total | 277.149 | 100.00% |

Note: This table represents the theoretical values based on the molecular formula and atomic weights. Experimental values from elemental analysis would be expected to be very close to these percentages for a pure sample.

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of a material at high magnifications. It provides valuable information about the shape, size, and texture of crystalline or powdered samples.

Currently, there are no specific SEM images or morphological studies for this compound available in the public research domain. However, SEM has been employed to study the morphology of materials incorporating other 1-butyl-4-methylpyridinium-based ionic liquids. For example, in studies of polyvinyl chloride membranes blended with 1-butyl-4-methylpyridinium salts with different anions, SEM was used to investigate the membrane morphology. nih.gov

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal or a powder sample, it is possible to elucidate the arrangement of atoms and the unit cell dimensions.

Detailed single-crystal XRD data for this compound is not readily found in published literature. However, structural analyses of other salts containing the 1-butyl-4-methylpyridinium cation have been performed. For instance, the crystal structure of 1-butyl-4-methylpyridinium bromide ([b4mpy]Br) has been characterized using single-crystal X-ray diffraction, providing insights into the packing and intermolecular interactions within the crystal lattice. researchgate.net Such studies reveal how the cation and anion arrange themselves, which influences the material's physical properties.

Intermolecular Interactions and Solvation Phenomena

Solute-Solvent Interactions in Various Media

In binary solvent mixtures, 1-Butyl-4-methylpyridinium iodide can be preferentially solvated by one solvent component over the other. This phenomenon is driven by the specific interactions between the solute and each solvent. For instance, in mixtures of hydrogen-bond accepting (HBA) and hydrogen-bond donating (HBD) solvents, the composition of the solvation shell around the pyridinium (B92312) cation and the iodide anion can differ significantly from the bulk solvent composition. This non-ideal behavior is attributed to the preferential solvation of the solute, particularly by complex solvent species that may form in the mixture. nih.gov

The solvatochromic behavior of dyes dissolved in solutions containing this compound is a direct consequence of the solute-solvent interactions. The position of the absorption band of a solvatochromic probe is sensitive to the polarity of its microenvironment. nih.gov Changes in the solvent composition or temperature can alter the solvation shell of the probe, leading to a shift in its absorption spectrum. nih.gov This effect is a valuable tool for studying the preferential solvation and the local polarity within the solution. The molar transition energy (E(T)) values, which are a measure of solvent polarity, show a dependence on the medium, indicating the influence of the surrounding solvent molecules on the electronic transitions of the probe. nih.gov

Solute-Solute and Solvent-Solvent Interactions

Beyond solute-solvent interactions, the interplay between solute molecules themselves and between solvent molecules is critical in defining the properties of a this compound solution. In concentrated solutions, ion-pairing and aggregation of the 1-butyl-4-methylpyridinium and iodide ions can occur. These solute-solute interactions are influenced by the dielectric constant of the solvent and the specific nature of the ions.

Hydration Behavior in Aqueous Solutions

In aqueous solutions, the hydration of this compound is a complex process. The pyridinium cation, with its hydrophobic butyl and methyl groups, can promote the structuring of water molecules around it, a phenomenon known as hydrophobic hydration. The iodide anion, being a large and polarizable anion, also influences the local water structure. Studies on similar ionic liquids in aqueous solutions have shown that the addition of the ionic liquid can either increase or decrease the thermodynamic quality of water for a polymer, depending on the specific ions and their concentrations. researchgate.net The interaction between the ionic liquid and water can be dominated by hydrogen-bonding and Coulombic interactions. nih.gov

Inclusion Complex Formation with Supramolecular Hosts (e.g., Cyclodextrins)

This compound is known to form host-guest inclusion complexes with supramolecular hosts like cyclodextrins (CDs). ottokemi.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The hydrophobic butyl group of the 1-butyl-4-methylpyridinium cation can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. This inclusion can alter the physical and chemical properties of the ionic liquid.

The formation of these complexes is a dynamic equilibrium process, and the stoichiometry of the complex (e.g., 1:1 or 1:2 host-guest ratio) can depend on the specific type of cyclodextrin (α-, β-, or γ-CD) and the solution conditions. nih.govacs.org The formation of such complexes can be studied using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and surface tension measurements. acs.org This property is particularly useful for applications where controlled release or modification of the ionic liquid's properties is desired. ottokemi.com

Determination of Host-Guest Stoichiometry

The stoichiometry of the inclusion complex between a guest molecule, such as this compound, and a host molecule, like cyclodextrin, is a fundamental parameter that dictates the structure and properties of the resulting assembly. While direct studies on this compound are not extensively detailed in the provided search results, the methodology for determining host-guest stoichiometry is well-established and can be illustrated through studies on analogous pyridinium-based ionic liquids, such as 1-dodecyl-4-methylpyridinium iodide (DMPI). pmsm.org

The continuous variation method, also known as Job's plot, derived from UV-vis spectrophotometry is a common technique used to determine the stoichiometry of such complexes. pmsm.org By monitoring the absorbance of solutions containing varying mole fractions of the host and guest at a constant total concentration, the stoichiometry can be identified at the mole fraction where the absorbance is maximal. For similar pyridinium-based ionic liquids, this method has consistently indicated the formation of a 1:1 inclusion complex with β-cyclodextrin and its derivatives. pmsm.org

Conductometric and surface tension measurements can also corroborate the stoichiometry. pmsm.org In conductometric titrations, a distinct break in the conductivity versus concentration plot suggests the formation of an inclusion complex. Similarly, a breakpoint in the surface tension plot can indicate the concentration at which the guest molecules are encapsulated by the host, leading to a change in the surface activity of the solution. These techniques have supported the 1:1 stoichiometry for the inclusion of a similar ionic liquid, DMPI, with β-cyclodextrin. pmsm.org

Table 1: Methods for Determining Host-Guest Stoichiometry

| Method | Principle | Typical Result for Pyridinium IL-Cyclodextrin Complexes |

| UV-Vis Spectroscopy (Job's Plot) | The absorbance of a series of solutions with varying mole fractions of host and guest is measured. The maximum absorbance corresponds to the stoichiometry of the complex. | 1:1 |

| Conductometric Titration | The change in molar conductivity is monitored as the host is titrated with the guest (or vice versa). A break in the plot indicates complex formation. | 1:1 |

| Surface Tension Measurement | The surface tension of the solution changes upon the formation of an inclusion complex. A break in the surface tension vs. concentration plot can indicate the stoichiometry. | 1:1 |

Thermodynamic Parameters of Inclusion

The stability of the inclusion complex formed between this compound and a host molecule is quantified by its thermodynamic parameters. These parameters, including the association constant (Kₐ), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), provide insights into the driving forces of the inclusion process. Spectroscopic techniques, such as UV-vis and fluorescence spectroscopy, are commonly employed to determine these values. pmsm.org

For a 1:1 host-guest complex, the association constant can be determined using the Benesi-Hildebrand equation by analyzing the changes in the absorbance or fluorescence intensity of the guest molecule upon the addition of the host. pmsm.org The thermodynamic parameters can then be calculated from the van't Hoff equation by studying the temperature dependence of the association constant. pmsm.org

In studies of the analogous 1-dodecyl-4-methylpyridinium iodide with hydroxypropyl-β-cyclodextrin (HP-β-CyD), the association constant was found to be in the order of 10⁵ M⁻¹, indicating a strong binding affinity. pmsm.org The negative value of ΔG° signifies that the inclusion process is spontaneous. A negative ΔH° suggests that the process is exothermic and driven by enthalpic contributions, such as van der Waals interactions and hydrogen bonding between the guest and the host cavity. The negative ΔS° often observed in such systems indicates a decrease in the randomness of the system as the guest molecule becomes confined within the host cavity. pmsm.org

Table 2: Illustrative Thermodynamic Parameters for the Inclusion of a Pyridinium-Based Ionic Liquid (DMPI) with HP-β-CyD at 293 K

| Parameter | Value | Unit | Implication |

| Association Constant (Kₐ) | 4.39 x 10⁵ | M⁻¹ | Strong host-guest binding |

| Gibbs Free Energy (ΔG°) | -44.85 | kJ mol⁻¹ | Spontaneous inclusion process |

| Enthalpy (ΔH°) | - | kJ mol⁻¹ | Enthalpically driven (exothermic) |

| Entropy (ΔS°) | - | J mol⁻¹ K⁻¹ | Decrease in disorder |

| Data is for 1-dodecyl-4-methylpyridinium iodide as a representative example. pmsm.org |

Morphological Characterization of Formed Complexes

The formation of an inclusion complex between this compound and a host molecule like cyclodextrin can lead to significant changes in the morphology of the materials in the solid state. These changes can be characterized using techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD). rsc.org

SEM provides direct visualization of the surface topography and particle shape. The pure components, the ionic liquid and the cyclodextrin, will have their own distinct crystalline or amorphous structures. Upon formation of the inclusion complex through methods like co-precipitation, the resulting solid often exhibits a different morphology, such as the formation of microcrystalline particles with a distinct shape and size distribution, which is different from a simple physical mixture of the components. rsc.org

X-ray diffraction is a powerful tool to probe the crystalline structure of the materials. The diffraction pattern of the pure host and guest will show characteristic peaks corresponding to their crystal lattices. In a physical mixture, the diffraction pattern is typically a superposition of the patterns of the individual components. However, the formation of a true inclusion complex often leads to a new, distinct diffraction pattern, or in some cases, a more amorphous pattern, indicating a loss of the original crystallinity of the host and the encapsulation of the guest molecule within the host's cavity. rsc.org These changes in the XRD pattern are considered strong evidence for the formation of the inclusion complex. rsc.org

Table 3: Techniques for Morphological Characterization

| Technique | Information Provided | Expected Observation for Inclusion Complex Formation |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. | Formation of new crystalline structures or amorphous aggregates with a different appearance from the individual components. |

| X-Ray Diffraction (XRD) | Crystalline structure and phase identification. | Appearance of a new diffraction pattern or a decrease in the degree of crystallinity compared to the physical mixture. |

Applications in Advanced Chemical Processes

Catalysis and Reaction Media

As a member of the ionic liquid family, 1-butyl-4-methylpyridinium iodide exhibits potential as a solvent and catalyst in various organic reactions, influencing reaction conditions, yields, and the synthesis of related compounds.

This compound functions primarily as a specialized solvent or reaction medium. It has been identified for its applications in managing emulsions and as a solvent system for creating host-guest inclusion complexes, such as those with α- and β-cyclodextrins in aqueous solutions. roco.globalottokemi.com Its utility extends to the demulsification of heavy petroleum emulsions, highlighting its role in industrial processes. roco.global

While the broader class of pyridinium-based ionic liquids is recognized for its catalytic potential, specific documented instances of this compound acting as a direct catalyst are not prevalent. mdpi.com However, related compounds featuring the same cation, such as 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) ([BMPy][BF4]), have been used as a reaction medium that accelerates the rate of certain chemical reactions, demonstrating the potential of the 1-butyl-4-methylpyridinium cation in influencing reaction kinetics. sigmaaldrich.com

The use of ionic liquids as reaction media can significantly impact the yield and selectivity of chemical processes. For the 1-butyl-4-methylpyridinium cation, studies on the tetrafluoroborate analogue ([BMPy][BF4]) show its effectiveness in promoting certain reactions. For instance, its use as a reaction medium can accelerate the derivatization of dimethyl sulfate (B86663) with dibenzazepine. sigmaaldrich.com Furthermore, modifying a carbon paste electrode with [BMPy][BF4] has been shown to improve sensitivity and selectivity in the electrochemical detection of potassium ferricyanide (B76249) and dopamine (B1211576). sigmaaldrich.com While these findings highlight the potential of the cation, specific research detailing the enhancement of reaction yields and selectivity using this compound itself is limited. The properties and effectiveness of an ionic liquid are highly dependent on both the cation and the anion.

This compound is a key precursor in the synthesis of other pyridinium (B92312) salts through a process known as metathesis or anion exchange. The synthesis of pyridinium salts typically begins with a quaternization reaction, where a pyridine (B92270) derivative (like 4-methylpyridine) reacts with an alkyl halide (like 1-iodobutane) to form the corresponding pyridinium halide salt. nih.gov

Once this compound is formed, the iodide anion can be replaced with other anions. This is commonly achieved by reacting the iodide salt with a metal salt containing the desired new anion (e.g., sodium tetrafluoroborate, potassium hydrogen sulfate). nih.gov This metathesis reaction precipitates the metal iodide salt (e.g., sodium iodide), leaving the new pyridinium ionic liquid in the solution. nih.gov This makes the iodide salt a versatile intermediate for producing a wide range of pyridinium ionic liquids with different properties tailored for specific applications. nih.gov

Electrochemical Applications

The 1-butyl-4-methylpyridinium cation is a subject of interest in electrochemistry, particularly for its potential use in energy storage devices. The iodide salt is noted as being potentially useful for the electrochemical industry. scbt.com

Ionic liquids are considered promising electrolytes for electrochemical devices due to their low vapor pressure, thermal stability, and wide electrochemical windows. mdpi.com this compound is identified as a potential electrolyte component. scbt.comiolitec.de However, much of the detailed research and performance data has focused on pyridinium salts with other anions, such as tetrafluoroborate (BF4⁻), which often provide wider electrochemical stability. mdpi.comresearchgate.netias.ac.in

The choice of anion is critical to the performance of an electrolyte. For instance, studies on 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF4]) show its applicability as an electrolyte in electrochemical double-layer capacitors (EDLCs), often in combination with co-solvents like acetonitrile (B52724) or propylene (B89431) carbonate to reduce viscosity. ias.ac.in While the 1-butyl-4-methylpyridinium cation is a viable candidate for electrolytes, the specific performance of the iodide salt in electrochemical cells is not as extensively documented as its analogues.

The 1-butyl-4-methylpyridinium cation is a component of electrolytes studied for enhancing the performance of energy storage devices like supercapacitors and batteries. mdpi.com Research on its tetrafluoroborate counterpart, [BMPy][BF4], demonstrates its potential. When used as an electrolyte with a graphene-based electrode in an EDLC, [BMPy][BF4] diluted with acetonitrile achieved a notable specific energy and power. ias.ac.in

The performance of such electrolytes is highly dependent on the specific formulation, including the choice of anion and any co-solvents used. The table below summarizes the reported performance of a supercapacitor using an electrolyte based on the 1-butyl-4-methylpyridinium cation, specifically with the tetrafluoroborate anion. It is crucial to note that this data illustrates the potential of the cation, but the performance of the iodide salt may differ significantly.

| Electrolyte System | Electrode Material | Max. Operating Voltage (V) | Specific Energy (Wh/kg) | Specific Power (kW/kg) | Reference |

|---|---|---|---|---|---|

| [BMPy][BF4] in Acetonitrile (3:1 ratio) | Graphene | 2.2 | 49 | 4.13 | ias.ac.in |

In the field of batteries, pyridinium-based ionic liquids are considered a novel class of electrolytes, though extensive research is still needed to fully characterize their electrochemical activity and stability. mdpi.com

Electrode Modification for Analytical Sensing

The modification of electrode surfaces with ionic liquids, including those with the 1-butyl-4-methylpyridinium cation, is a strategy to enhance analytical sensing capabilities. While direct research on the iodide salt is limited, studies on closely related compounds like 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPTB]) provide significant insights. For instance, a carbon paste electrode (CPE) modified with [BMPTB] demonstrated excellent electrocatalytic activity for the simultaneous detection of important biological molecules: dopamine (DA), ascorbic acid (AA), and uric acid (UA). researchgate.net The modified electrode was capable of selectively detecting dopamine with a low detection limit of 1 x 10⁻⁸ M. researchgate.net

The general mechanism for such enhancements involves several key properties of ionic liquids. jecst.org Their high ionic conductivity can decrease the electron transfer resistance of the electrode composite. jecst.org Furthermore, the specific structure of the cation can facilitate the rapid and effective accumulation of target analytes on the electrode surface. jecst.org In the case of pyridinium-based ionic liquids, the aromatic ring of the cation can engage in π-π interactions with aromatic analytes, leading to a significant increase in the electrochemical response. jecst.org Molecular dynamics simulations have also shown that the 1-butyl-4-methylpyridinium cation tends to form a structured, dense layer at solid-liquid interfaces, with the butyl tail orienting parallel to the surface, a feature that could enhance adsorption selectivity for certain molecules. nih.gov

Corrosion Inhibition Mechanisms (e.g., Copper Corrosion)

Pyridinium-based ionic liquids have been recognized as effective corrosion inhibitors, particularly for metals like copper in acidic environments. researchgate.net The inhibition mechanism is a synergistic process involving both the organic cation and the halide anion. jmaterenvironsci.com The positively charged 1-butyl-4-methylpyridinium cation adsorbs onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. researchgate.net This adsorption process obstructs both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying it as a mixed-type inhibitor. researchgate.net

The presence of halide ions, such as iodide, significantly enhances this protective effect. jmaterenvironsci.comnih.govresearchgate.net Iodide ions first adsorb onto the copper surface, creating a negative charge that facilitates the subsequent electrostatic adsorption of the organic pyridinium cations. jmaterenvironsci.comresearchgate.net This cooperative mechanism leads to a more stable and denser protective film than what could be achieved by the cation alone. researchgate.net The effectiveness of this inhibition generally increases with the concentration of the ionic liquid. researchgate.netrsc.org

Research on the related compound 1-Butyl-4-methylpyridinium tetrafluoroborate illustrates this concentration-dependent efficiency on copper in phosphate (B84403) solutions, as detailed in the table below.

Table 1: Inhibition Efficiency of a 1-Butyl-4-methylpyridinium Salt on Copper Corrosion This table presents the inhibition efficiency (IE%) of 1-Butyl-4-methylpyridinium tetrafluoroborate in 0.5 M PO₄³⁻ solution at different pH values and inhibitor concentrations.

| Concentration (mM) | Inhibition Efficiency (IE%) at pH 2 | Inhibition Efficiency (IE%) at pH 4 |

| 0.5 | 69.9 | 60.5 |

| 1.0 | 79.5 | 70.8 |

| 2.0 | 85.3 | 78.9 |

| 5.0 | 91.2 | 87.2 |

| 10.0 | 93.6 | 91.1 |

| 20.0 | 95.1 | 93.3 |

| 50.0 | 96.5 | 95.2 |

Separation Science and Extraction Processes

Liquid-Liquid Extraction Methodologies

The unique properties of this compound make it a candidate for various liquid-liquid extraction processes. Its effectiveness stems from the specific interactions the 1-butyl-4-methylpyridinium cation and iodide anion can have with target molecules, enabling selective separation from complex mixtures.

The separation of aromatic compounds from aliphatic hydrocarbons is a critical process in the petrochemical industry. ijcce.ac.ir Ionic liquids containing the 1-butyl-4-methylpyridinium cation have been investigated as alternative solvents for this purpose. The principle behind this application lies in the favorable interactions (e.g., π-π stacking) between the aromatic pyridinium ring of the cation and the aromatic ring of a compound like toluene (B28343). This affinity allows for the selective extraction of the aromatic component from a mixture with an aliphatic compound like n-heptane. ijcce.ac.iracs.org

Studies using binary mixtures of ionic liquids, including a salt with the 1-butyl-4-methylpyridinium cation, have shown improved capacity for toluene extraction and higher selectivity compared to the conventional industrial solvent, sulfolane. acs.org

The removal of sulfur-containing compounds from fuels, known as desulfurization, is essential for producing cleaner-burning fuels. nih.gov Extractive desulfurization (EDS) using ionic liquids is a promising alternative to traditional hydrodesulfurization, especially for removing refractory aromatic sulfur compounds like dibenzothiophene (B1670422) (DBT). acs.orgnih.gov

Pyridinium-based ionic liquids are effective extractants due to the interaction between the pyridinium cation and the aromatic sulfur compounds. acs.org Research on N-butyl-pyridinium tetrafluoroborate ([BPy][BF₄]) in an oxidative-extractive system demonstrated high efficiency in removing DBT from model fuels. The addition of an oxidizing agent like hydrogen peroxide converts the sulfur compounds to their corresponding sulfones, which are then more easily extracted by the ionic liquid. nih.gov The efficiency of this process is influenced by factors such as temperature, extraction time, and the volume ratio of the ionic liquid to the fuel. acs.org

Table 2: Efficiency of Extractive and Oxidative Desulfurization of Dibenzothiophene (DBT) using a Pyridinium-Based Ionic Liquid This table shows the desulfurization efficiency for DBT from a model fuel using N-butyl-pyridinium tetrafluoroborate ([BPy][BF₄]) under specific conditions.

| Process | Temperature (°C) | Time (min) | Volume Ratio (IL:Oil:H₂O₂) | DBT Removal Efficiency (%) |

| Extractive Desulfurization (EDS) | 55 | 30 | 1:1:0 | 47.2 |

| Oxidative-Extractive Desulfurization (OEDS) | 55 | 30 | 1:1:0.4 | 84.3 |

The results clearly show that the oxidative system significantly enhances the removal of DBT. nih.gov Other studies have shown that pyridinium-based ionic liquids can achieve desulfurization rates for DBT as high as 99.8% under optimized conditions. nih.govacs.org

While ionic liquids as a class are explored for the recovery of metal ions, specific research findings detailing the use of this compound for the extraction of metal ions from aqueous systems were not available in the consulted literature. iolitec.deiolitec.deresearchgate.netnih.gov

CO2 Absorption and Solubility Studies

The capture and storage of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions. Ionic liquids are considered promising solvents for CO2 capture due to their negligible vapor pressure and high thermal stability. While extensive research has been conducted on various ionic liquids, specific data on the CO2 absorption and solubility in this compound is not extensively available in the reviewed scientific literature.

Inhibition of Gas Hydrate (B1144303) Formation

Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules at high pressure and low temperature, posing a significant flow assurance challenge in oil and gas pipelines. nih.gov Chemical inhibitors are commonly used to prevent their formation. These inhibitors are broadly classified as thermodynamic hydrate inhibitors (THIs), which shift the hydrate equilibrium conditions, and kinetic hydrate inhibitors (KHIs) or anti-agglomerants (AAs), which delay hydrate nucleation or prevent the agglomeration of hydrate crystals. nih.govnih.gov

Ionic liquids have emerged as a promising class of dual-function hydrate inhibitors, potentially acting as both THIs and KHIs. researchgate.net However, specific experimental studies detailing the performance of this compound as a gas hydrate inhibitor are limited in the current scientific literature. The inhibitory effect of ionic liquids is influenced by their interaction with water molecules, particularly through hydrogen bonding. nih.gov Research on other ionic liquids, such as imidazolium-based compounds, has shown that they can be effective in inhibiting methane (B114726) hydrate formation. researchgate.net For example, 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]) has demonstrated greater effectiveness than methanol (B129727) at equimolar concentrations in inhibiting methane hydrates at high pressures. researchgate.net The potential of this compound in this application would depend on how the pyridinium cation and the iodide anion interact with the water cage structures of the gas hydrates. Further research is necessary to quantify its specific thermodynamic and kinetic inhibition effects.

Demulsification of Heavy Petroleum Emulsions

The extraction and transportation of heavy crude oil often involve the formation of highly stable water-in-oil emulsions, which must be broken down (demulsified) before refining. acs.org Ionic liquids have been investigated as novel demulsifiers due to their surface-active properties.

A study on pyridinium-based ionic liquids evaluated the demulsification performance of this compound (designated as BMPI) on heavy petroleum emulsions. acs.org The efficiency of BMPI was assessed using the bottle test method at 75 °C, with varying concentrations of the ionic liquid. acs.org The results indicated that the demulsification efficiency increased with a higher dosage of the demulsifier. acs.org At a concentration of 1000 ppm and after a settling time of 60 minutes, this compound achieved a demulsification efficiency of 59%. acs.orgresearchgate.net

The study compared BMPI with its analogues containing different anions, namely 1-butyl-4-methylpyridinium tetrafluoroborate (BMPT) and 1-butyl-4-methylpyridinium hexafluorophosphate (B91526) (BMPH). acs.org The performance of these demulsifiers was found to be highly dependent on the nature of the anion.

Demulsification Efficiency of Pyridinium Ionic Liquids

| Ionic Liquid | Abbreviation | Concentration (ppm) | Time (min) | Demulsification Efficiency (%) | Reference |

|---|---|---|---|---|---|

| This compound | BMPI | 1000 | 60 | 59 | acs.orgresearchgate.net |

| 1-Butyl-4-methylpyridinium tetrafluoroborate | BMPT | 1000 | 60 | 84 | acs.orgresearchgate.net |

| 1-Butyl-4-methylpyridinium hexafluorophosphate | BMPH | 1000 | 60 | 99 | acs.orgresearchgate.net |

The mechanism of demulsification involves the migration of the ionic liquid to the oil-water interface, where it disrupts the rigid film of asphaltenes and resins that stabilizes the emulsion, leading to the coalescence of water droplets. acs.org The lower efficiency of the iodide-based ionic liquid compared to those with tetrafluoroborate and hexafluorophosphate anions was attributed to differences in properties such as hydrophobicity. acs.org

Applications in Analytical Separations (e.g., Electrokinetic Chromatography)

Electrokinetic chromatography (EKC) is a separation technique that combines principles of electrophoresis and chromatography, and it is particularly useful for separating both neutral and charged analytes. nih.govnih.gov Micellar electrokinetic chromatography (MEKC), a mode of EKC, utilizes surfactants to form micelles that act as a pseudo-stationary phase. nih.gov

Ionic liquids have been explored as modifiers in capillary electrophoresis and EKC due to their ability to alter the separation selectivity and efficiency. They can be used as additives to the background electrolyte or as the primary component of the electrolyte. While various imidazolium (B1220033) and pyridinium-based ionic liquids have been employed in such applications, there is a lack of specific studies in the reviewed literature on the use of this compound in electrokinetic chromatography. The potential utility of this compound would be determined by its interaction with the analytes and the capillary wall, as well as its micellar properties if used above its critical micelle concentration. The choice of both the cation and the anion of the ionic liquid can significantly influence the electroosmotic flow and the partitioning behavior of analytes, thereby affecting the separation resolution. nih.gov

Applications in Biomass and Renewable Resource Processing

Pretreatment and Deconstruction of Lignocellulosic Biomass

Lignocellulosic biomass, composed primarily of cellulose (B213188), hemicellulose, and lignin (B12514952), is a vast and renewable resource for the production of biofuels and biochemicals. However, its recalcitrant nature, owing to the complex and rigid structure of the plant cell wall, presents a significant challenge for its efficient conversion. nih.gov Pretreatment is a crucial step to overcome this recalcitrance by disrupting the lignocellulose structure and increasing the accessibility of its components to subsequent enzymatic or chemical conversion. mdpi.com Pyridinium-based ionic liquids have been recognized as effective solvents for the pretreatment of various types of lignocellulosic biomass. cellulosechemtechnol.romdpi.comrsc.org

The ability to dissolve cellulose is a key attribute of an effective pretreatment solvent. Pyridinium-based ionic liquids have demonstrated considerable efficacy in this regard. cellulosechemtechnol.rorsc.org The dissolution process involves the disruption of the extensive hydrogen-bonding network present in cellulose, which is responsible for its high crystallinity and insolubility in conventional solvents. rsc.orgncsu.edu

The anion plays a critical role in the dissolution mechanism, primarily through its ability to act as a hydrogen bond acceptor, interacting with the hydroxyl groups of cellulose. researchgate.netrsc.org Anions such as chloride, acetate, and formate (B1220265) are known to be highly effective in this role. rsc.org While specific data for the iodide anion in 1-Butyl-4-methylpyridinium iodide is not extensively reported in the context of cellulose dissolution, halide anions, in general, are known to facilitate this process. researchgate.net

Following dissolution, cellulose can be regenerated from the ionic liquid solution by the addition of an anti-solvent, typically water. researchgate.net This process results in a change in the crystalline structure of cellulose from the native cellulose I to the more amorphous and accessible cellulose II, which is more susceptible to enzymatic hydrolysis. ncsu.edu

Table 1: Representative Cellulose Solubility in Pyridinium-Based Ionic Liquids (Analogous Compounds)

| Ionic Liquid (Analogous Compound) | Temperature (°C) | Cellulose Solubility (wt%) | Reference |

| 1-Butylpyridinium (B1220074) Chloride ([Bpy][Cl]) | 105 | 37 | rsc.org |

| 1-Ethyl-3-methylpyridinium Acetate ([Emim][OAc]) | Not specified | High | rsc.org |

Delignification, the removal of lignin from lignocellulosic biomass, is a critical step in many biorefinery processes as lignin can impede the enzymatic hydrolysis of cellulose and hemicellulose. mdpi.com Ionic liquids, including those based on the pyridinium (B92312) cation, have been investigated for their ability to selectively dissolve lignin, allowing for its separation from the carbohydrate components of biomass. mdpi.com

The mechanism of lignin dissolution in ionic liquids is complex and involves the disruption of the various linkages within the lignin polymer and between lignin and carbohydrates. The aromatic nature of the pyridinium cation is thought to interact with the aromatic moieties present in the lignin structure, contributing to its solubilization. mdpi.com

While specific studies on the delignification efficiency of this compound were not found, the general principles of lignin dissolution in pyridinium-based ionic liquids suggest its potential in this application. The choice of anion can also influence the selectivity and efficiency of delignification.

Production of Biofuels and Platform Chemicals

The fractions obtained from the pretreatment of lignocellulosic biomass, namely cellulose and hemicellulose, can be further processed into biofuels, such as bioethanol, and a variety of platform chemicals. researchgate.netmdpi.com Ionic liquid-based pretreatments are being explored to enhance the efficiency of these downstream conversion processes. nih.gov

The primary goal of most biomass pretreatment methods is to increase the yield of fermentable sugars (e.g., glucose from cellulose and xylose from hemicellulose) through enzymatic hydrolysis. nih.gov By disrupting the crystalline structure of cellulose and removing lignin, ionic liquid pretreatment significantly enhances the accessibility of the polysaccharides to cellulase (B1617823) and hemicellulase (B13383388) enzymes. ncsu.edu

The compatibility of enzymes with ionic liquids is a crucial factor for developing integrated, one-pot conversion processes. While high concentrations of some ionic liquids can lead to enzyme denaturation and loss of activity, studies have shown that certain ionic liquids can be compatible with enzymatic reactions, and in some cases, even enhance enzyme stability and activity. nih.gov

The presence of residual ionic liquid in the pretreated biomass can impact the subsequent enzymatic hydrolysis step. Therefore, understanding the interactions between the specific ionic liquid and the enzymes is essential. Research on pyridinium-based ionic liquids has explored their effect on lipase (B570770) stability, indicating that the choice of both the cation's alkyl chain length and the anion can influence the enzyme's performance. nih.gov For instance, in one study, a pyridinium-based ionic liquid with a bromide anion was found to provide more stability to the lipase conformation compared to one with a tetrafluoroborate (B81430) anion. nih.gov This highlights the potential to tune the ionic liquid structure to be more compatible with enzymatic processes.

Influence of Ionic Liquid Structure on Biomass Conversion Efficiency

For pyridinium-based ionic liquids, key structural features of the cation that influence performance include:

Alkyl Chain Length: The length of the alkyl substituent(s) on the pyridinium ring can affect properties such as melting point, viscosity, and hydrophobicity, which all play a role in biomass processing. cellulosechemtechnol.ro

Substitution Pattern: The position of the alkyl groups on the pyridinium ring can impact the ionic liquid's ability to interact with and dissolve cellulose. Studies on disubstituted pyridinium salts suggest that the relative positions of the substituents are important, with 1,3-disubstitution often being more effective than 1,4- or 1,2-disubstitution for cellulose dissolution. cellulosechemtechnol.ro

Applications in Materials Science

Nanomaterials Synthesis and Stabilization

The use of ionic liquids to synthesize and stabilize nanoparticles is a significant area of study due to their ability to control particle growth and prevent agglomeration.

A review of current scientific literature indicates a lack of specific studies focused on the application of 1-Butyl-4-methylpyridinium iodide for the stabilization of inorganic nanoparticles such as iron oxide. Research in this area for the 1-butyl-4-methylpyridinium cation has predominantly involved other anions, such as chloride. Therefore, detailed findings on the efficacy and mechanisms of the iodide variant in stabilizing inorganic nanoparticles are not available at present.

Similarly, dedicated research on the use of this compound in the formulation of nanofluids for applications like heat transfer is not prominent in the available literature. The compound has been identified by the acronym B4-MPI in literature concerning ionic liquids as potential electrolyte components in dye-sensitized solar cells, a distinct application in the broader field of functional materials amu.edu.pl. However, specific research detailing its performance and characteristics in nanofluid formulations remains limited.

Polymer Composites and Coatings Development

Ionic liquids are increasingly being integrated into polymer science to enhance the properties of composites and coatings, such as conductivity, dispersion, and stability.

While pyridinium-based ionic liquids have been explored to improve the properties of single-walled carbon nanotube (SWNT) polymer composite films, research has primarily highlighted the use of variants with different anions. Specifically, 1-Butyl-4-methylpyridinium tetrafluoroborate (B81430) (identified as 4MBPBF₄) has been noted for its role in improving the dispersion of SWNTs and the resulting conductivity of the composite films. At present, specific studies detailing the use of this compound for this particular application are not apparent in the scientific literature.

This compound has been identified as a component in the development of advanced coatings and material layers. Its application has been noted in the synthesis of non-isocyanate polyurethane (NIPU) coatings and in the manufacturing of thermoelectric elements, where it contributes to the material's structural integrity and performance.

In the development of sustainable NIPU coatings, this compound has been used as a catalyst. One study focused on creating NIPUs from bio-based precursors like carbonated soybean oil (CSBO) ehu.es. The ionic liquid facilitates the reaction, which is crucial for forming the polyurethane network and ensuring the final coating's properties. This approach is part of a broader effort to develop more environmentally friendly coating systems by avoiding the use of isocyanates ehu.es.

Furthermore, this ionic liquid is listed as a potential component in a patented method for manufacturing thermoelectric conversion elements. In this context, it is part of the composition of a thermoelectric material layer that can be applied as a coating or film nih.gov. The proper adhesion of this layer to the substrate and its long-term stability are critical for the element's function and durability, suggesting the ionic liquid plays a role in achieving these characteristics nih.gov.

Table 1: Research Findings on this compound in Coatings

| Application Area | Research Focus | Role of this compound | Source |

|---|---|---|---|

| Non-Isocyanate Polyurethane (NIPU) Coatings | Development of sustainable coatings from carbonated soybean oil (CSBO) | Used as a catalyst to facilitate the polyaddition reaction for NIPU formation. | ehu.es |

| Thermoelectric Conversion Elements | Manufacturing of thermoelectric material layers | Listed as a component in the thermoelectric material formulation, contributing to the layer's adhesion and stability. | nih.gov |

Biological and Pharmaceutical Research Applications

Interactions with Biomolecules (e.g., Amino Acids, Proteins)

The behavior of 1-butyl-4-methylpyridinium iodide in biological systems is largely dictated by its interactions with fundamental biomolecules like amino acids and proteins.

While direct studies on the solvation of amino acids in this compound are not extensively available, research on the closely related 1-butyl-4-methylpyridinium chloride provides significant insights. Studies involving the volumetric and acoustic properties of amino acids such as glycine, L-alanine, and L-valine in aqueous solutions of 1-butyl-4-methylpyridinium chloride have revealed complex solute-solvent interactions. nist.gov These interactions are primarily governed by the interplay of hydrophilic and hydrophobic forces.

The interactions can be categorized as:

Hydrophilic-Hydrophilic Interactions: Occurring between the charged pyridinium (B92312) ring and the polar zwitterionic centers of the amino acids.

Hydrophilic-Hydrophobic Interactions: Taking place between the charged pyridinium cation and the non-polar side chains of the amino acids.

Hydrophobic-Hydrophobic Interactions: Arising between the butyl group of the cation and the non-polar amino acid side chains.

These studies indicate that the presence of the ionic liquid significantly influences the solvation and hydration of amino acids. nist.gov The transfer partial molar volumes of amino acids from water to aqueous solutions of 1-butyl-4-methylpyridinium chloride are positive, suggesting that the ionic and polar parts of the amino acids are more strongly solvated by the ionic liquid than by water. nist.gov It is reasonable to infer that this compound would exhibit similar interaction patterns, with the larger, more polarizable iodide anion potentially leading to even stronger interactions with the positively charged sites of the amino acids compared to the chloride anion.

Table 1: Interaction Types in Amino Acid-Ionic Liquid Solutions

| Interaction Type | Description |

|---|---|

| Hydrophilic-Hydrophilic | Between the pyridinium ring and the amino acid zwitterionic centers. |

| Hydrophilic-Hydrophobic | Between the pyridinium ring and the amino acid non-polar side chains. |

The stability of proteins in the presence of ionic liquids is a critical area of research. While specific data for this compound is scarce, studies on similar ionic liquids provide valuable insights. For instance, research on 1-butyl-3-methylimidazolium iodide has shown that the iodide anion can act as a destabilizer for proteins like α-chymotrypsin. nih.gov This destabilizing effect is attributed to the strong interaction of the iodide anion with the protein's peptide backbone, which can disrupt the native conformation.

Use as Reagents or Solvents in Pharmaceutical Synthesis

Ionic liquids are increasingly being explored as "green" alternatives to volatile organic solvents in chemical synthesis due to their low vapor pressure and high thermal stability.

While the broader class of ionic liquids has been utilized in the synthesis of various active pharmaceutical ingredients (APIs), specific examples detailing the use of this compound as a solvent or reagent in API synthesis are not readily found in the current body of scientific literature. The potential for its use exists, particularly in reactions where its specific solvation properties could enhance reaction rates or selectivity.

Pyridinium salts are a common structural motif in many pharmaceutical and agrochemical compounds. researchgate.net The synthesis of these salts often involves the quaternization of a pyridine (B92270) derivative with an alkyl halide. While this compound is itself a pyridinium salt, there is no specific evidence in the reviewed literature of it being used as a starting material or a reaction medium for the synthesis of other, more complex pyridinium-based pharmaceutical or agrochemical agents.

Antimicrobial Efficacy and Underlying Mechanisms

The antimicrobial properties of ionic liquids are a growing area of interest, with potential applications in the development of new disinfectants and antimicrobial agents.

Research on a range of pyridinium-based ionic liquids has demonstrated that the length of the alkyl chain on the pyridinium ring is a key determinant of their antimicrobial activity. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial efficacy. Studies on various bacteria and fungi have shown that butyl-substituted pyridinium salts possess antimicrobial properties.

The primary mechanism of antimicrobial action for these cationic surfactants is believed to be the disruption of the microbial cell membrane. The positively charged pyridinium headgroup interacts with the negatively charged components of the cell membrane, while the hydrophobic butyl tail penetrates the lipid bilayer. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

While specific minimum inhibitory concentration (MIC) values for this compound against a range of microorganisms are not available in the cited literature, the general trends observed for pyridinium ionic liquids suggest that it would exhibit antimicrobial activity. The nature of the anion can also influence this activity, though the effect is generally considered to be less significant than that of the cation's structure.

Research on this compound in Pharmaceutical Analysis Remains Limited

Extensive research into the applications of the ionic liquid this compound has revealed its utility in various chemical processes; however, its specific role in pharmaceutical analysis, particularly in the detection of impurities, is not well-documented in publicly available scientific literature. While ionic liquids as a class are recognized for their potential in the pharmaceutical industry, detailed studies focusing on this specific compound for impurity analysis are not available.

Ionic liquids, which are salts that are liquid at or near room temperature, have garnered significant interest in pharmaceuticals for applications such as enhancing drug solubility and serving as media for chemical reactions. researchgate.netmdpi.com Pyridinium-based ionic liquids, including this compound, have been explored as solvents in the synthesis of certain pharmaceutical agents. alfa-chemistry.com Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to traditional organic solvents. daimonproject.comlongdom.org

Despite the broad interest in ionic liquids, specific research detailing the use of this compound as a tool for detecting impurities in drug formulations is not found in the reviewed literature. The available information primarily points to its general characteristics as an ionic liquid and its availability from various chemical suppliers for research purposes. ottokemi.comscbt.comcalpaclab.com While the potential for ionic liquids in analytical chemistry is acknowledged, including in separation and detection methods, specific methodologies and research findings for this compound in pharmaceutical impurity profiling are absent. mdpi.comnih.gov

Therefore, a detailed account of its application in pharmaceutical impurity detection, including research findings and data tables as requested, cannot be provided at this time due to the lack of specific scientific studies on the subject.

Environmental Fate and Sustainable Design Considerations

Biodegradation Studies of Pyridinium (B92312) Ionic Liquids

The biodegradability of an ionic liquid is a critical factor in determining its environmental persistence. Research into pyridinium ILs reveals a complex interplay of structural features and microbial action that dictates their ultimate fate in the environment. nih.govpsu.edu

Standardized tests are essential for assessing the biodegradability of chemical substances. One common method used for ionic liquids is the CO2 Headspace Test (ISO 14593) . rsc.orgrsc.orgresearchgate.net This test measures the amount of carbon dioxide produced by microbial respiration when an ionic liquid is the sole source of organic carbon. nih.gov By quantifying the evolved CO2, researchers can determine the extent to which the compound is mineralized. rsc.orgnih.gov

Another frequently employed method is the Dissolved Organic Carbon (DOC) Die-Away Test , recommended by the Organisation for Economic Co-operation and Development (OECD). researchgate.netnih.gov This test tracks the removal of dissolved organic carbon from the test medium over time as microorganisms consume the substance. researchgate.netnih.gov These methodologies provide a basis for classifying ionic liquids as "readily biodegradable," "partially mineralized," or resistant to degradation. nih.govpsu.edu

The molecular structure of an ionic liquid plays a pivotal role in its susceptibility to microbial breakdown.

Cation Structure:

Alkyl Chain Length: Studies have shown a direct correlation between the length of the alkyl chain on the pyridinium ring and biodegradability. For instance, pyridinium ILs with hexyl and octyl chains have been observed to be fully mineralized, whereas those with shorter butyl chains were found to be less biodegradable in some studies. researchgate.netnih.gov Longer alkyl chains may facilitate the selection of specific microbial communities capable of degrading them. researchgate.netnih.gov However, other research indicates that while 1-butyl-3-methylpyridinium (B1228570) bromide could be fully mineralized, it did not meet the criteria to be classified as "readily biodegradable". psu.edursc.org

Functional Groups: The introduction of specific functional groups can significantly enhance biodegradability. Pyridinium ILs featuring an ester side chain have demonstrated high levels of biodegradation, often achieving the "readily biodegradable" classification. rsc.orgrsc.orgresearchgate.net In contrast, simple alkyl-substituted pyridinium ILs show markedly lower degradation rates. rsc.org

Substitutions: The number of alkyl substitutions on the pyridinium ring appears to be less critical for determining biodegradability than the type of substitution (e.g., alkyl vs. ester group). psu.edu

| Cation Feature | Influence on Biodegradability | Supporting Evidence |

| Longer Alkyl Chains (e.g., C6, C8) | Generally increases biodegradability and mineralization rate. researchgate.netnih.govpsu.edu | Hexyl and octyl substituted pyridinium ILs can be fully mineralized. researchgate.netnih.gov |

| Shorter Alkyl Chains (e.g., C4) | Tends to decrease the rate and extent of biodegradation. researchgate.netnih.gov | Butyl-substituted pyridinium ILs were found to be not biodegradable in one study, while another showed full mineralization but not "ready" biodegradability. researchgate.netnih.govpsu.edu |

| Ester Functional Groups | Significantly enhances biodegradability, often leading to "readily biodegradable" classification. rsc.orgrsc.orgresearchgate.net | ILs with ester side chains showed exceptionally high levels of biodegradation in CO2 Headspace tests. rsc.org |

| Anion Type | The anion choice can impact biodegradability. | Pyridinium ILs with octylsulfate anions are more biodegradable than those with halide anions. psu.eduresearchgate.net |

Understanding the transformation products of biodegradation is crucial, as metabolites can sometimes be more toxic than the parent compound. Studies on the biodegradation of 1-butyl-3-methylpyridinium bromide by activated sludge microorganisms have identified several metabolic intermediates. nih.govacs.orgacs.org